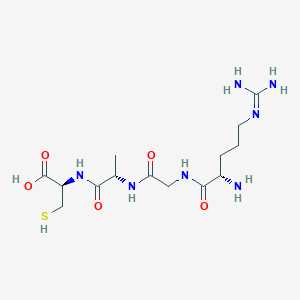
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine is a complex organic compound with a unique structure that includes multiple amino acids and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling or enzymatic methods. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and high yields.
化学反応の分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-cysteine is unique due to its specific amino acid sequence and functional groups, which confer distinct chemical and biological properties. Its ability to form disulfide bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
798540-10-0 |
|---|---|
分子式 |
C14H27N7O5S |
分子量 |
405.48 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C14H27N7O5S/c1-7(11(23)21-9(6-27)13(25)26)20-10(22)5-19-12(24)8(15)3-2-4-18-14(16)17/h7-9,27H,2-6,15H2,1H3,(H,19,24)(H,20,22)(H,21,23)(H,25,26)(H4,16,17,18)/t7-,8-,9-/m0/s1 |
InChIキー |
JAPMARWHXBYDNR-CIUDSAMLSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
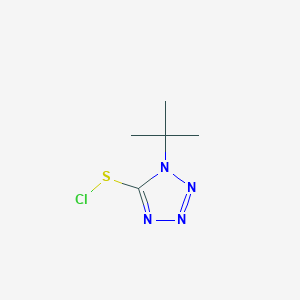
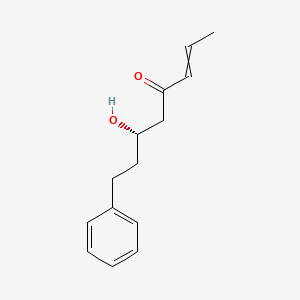
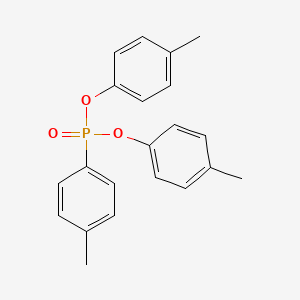
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
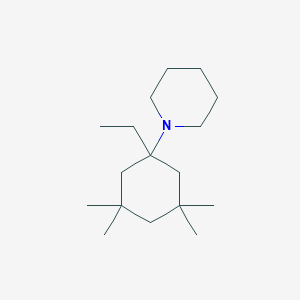
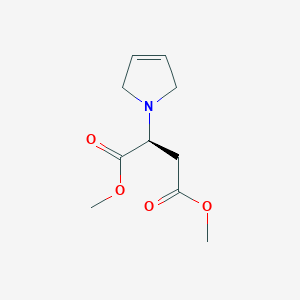
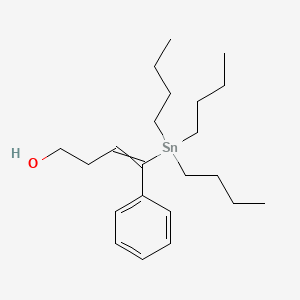
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
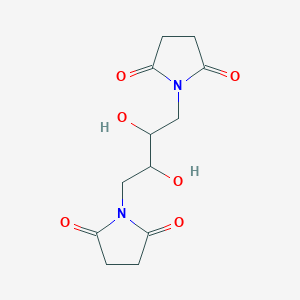
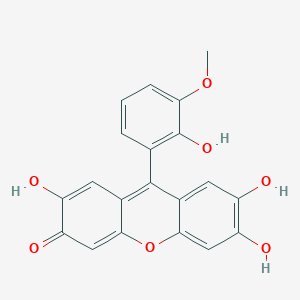
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)


